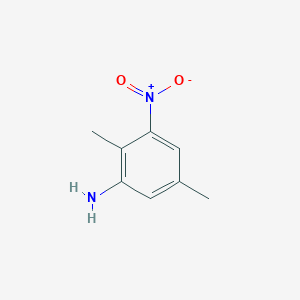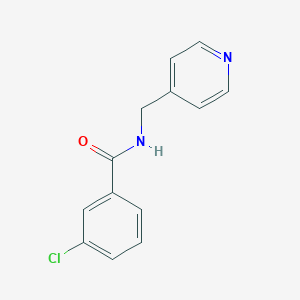
3-chloro-N-(pyridin-4-ylmethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(pyridin-4-ylmethyl)benzamide, also known as CPB, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties. CPB belongs to the class of benzamide derivatives and has been found to possess a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antitumor effects.
Mécanisme D'action
The exact mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide is not fully understood, but it is believed to act on various molecular targets in the body. 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to modulate the activity of GABA receptors, which are important in the regulation of neuronal excitability. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory mediators.
Effets Biochimiques Et Physiologiques
3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to exert various biochemical and physiological effects in the body. In animal studies, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been shown to reduce seizure activity and increase the threshold for seizures. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to decrease inflammation and pain in animal models of arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been shown to inhibit the growth of tumor cells in vitro and in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-N-(pyridin-4-ylmethyl)benzamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in high purity and yield. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its pharmacological properties, making it a well-characterized compound for use in experiments. However, 3-chloro-N-(pyridin-4-ylmethyl)benzamide also has some limitations. Its mechanism of action is not fully understood, and its pharmacokinetics and toxicity profile have not been fully elucidated.
Orientations Futures
There are several future directions for research on 3-chloro-N-(pyridin-4-ylmethyl)benzamide. One potential area of research is the development of 3-chloro-N-(pyridin-4-ylmethyl)benzamide derivatives with improved pharmacological properties. In addition, further studies are needed to fully understand the mechanism of action of 3-chloro-N-(pyridin-4-ylmethyl)benzamide and its potential therapeutic applications. Moreover, the pharmacokinetics and toxicity profile of 3-chloro-N-(pyridin-4-ylmethyl)benzamide need to be further investigated to determine its suitability for clinical use. Overall, 3-chloro-N-(pyridin-4-ylmethyl)benzamide is a promising compound for further research in the field of pharmacology.
Méthodes De Synthèse
The synthesis of 3-chloro-N-(pyridin-4-ylmethyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with pyridin-4-ylmethylamine in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure 3-chloro-N-(pyridin-4-ylmethyl)benzamide. This synthesis method has been optimized to yield high purity and high yield of 3-chloro-N-(pyridin-4-ylmethyl)benzamide.
Applications De Recherche Scientifique
3-chloro-N-(pyridin-4-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In neurology, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has shown promising results in the treatment of epilepsy and other neurological disorders. In addition, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has been found to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Moreover, 3-chloro-N-(pyridin-4-ylmethyl)benzamide has also been studied for its antitumor effects, showing potential as a chemotherapeutic agent.
Propriétés
Numéro CAS |
80819-04-1 |
|---|---|
Nom du produit |
3-chloro-N-(pyridin-4-ylmethyl)benzamide |
Formule moléculaire |
C13H11ClN2O |
Poids moléculaire |
246.69 g/mol |
Nom IUPAC |
3-chloro-N-(pyridin-4-ylmethyl)benzamide |
InChI |
InChI=1S/C13H11ClN2O/c14-12-3-1-2-11(8-12)13(17)16-9-10-4-6-15-7-5-10/h1-8H,9H2,(H,16,17) |
Clé InChI |
KMARTVRIBPTJMH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



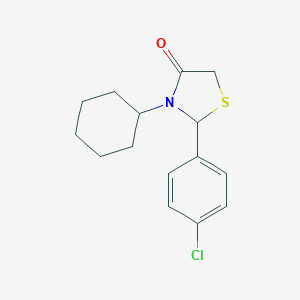
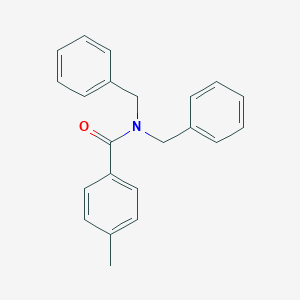
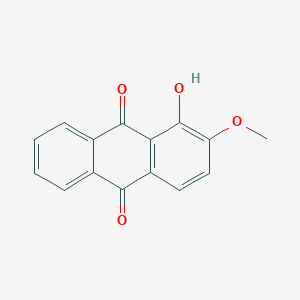
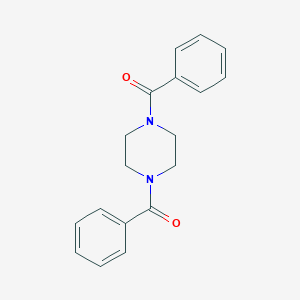
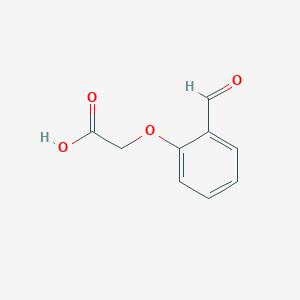
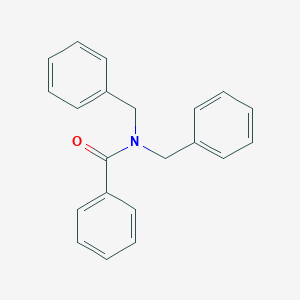
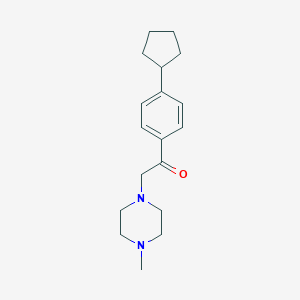
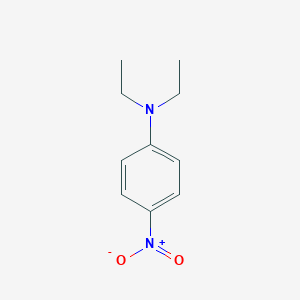
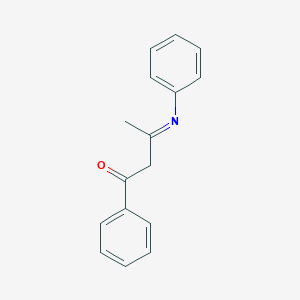
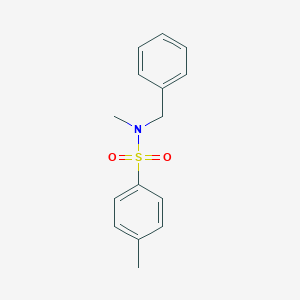
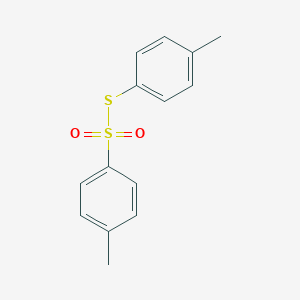
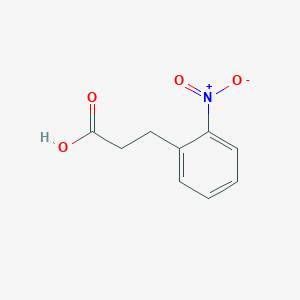
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenzo[b,e]thiepine-2-carbonitrile](/img/structure/B181184.png)
